molecular formula C13H14ClN3O2S B3014868 6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide CAS No. 1356649-35-8

6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B3014868
CAS No.: 1356649-35-8
M. Wt: 311.78
InChI Key: RANZLCCPNWALMR-UHFFFAOYSA-N
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Description

6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Chlorination and Methylation: The next step involves the introduction of the chlorine and methyl groups at specific positions on the pyridine ring. This can be done using chlorinating agents such as thionyl chloride and methylating agents like methyl iodide.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-cyano-1-methyl-1H-indol-2-yl-pyridin-3-ylmethyl-ethanesulfonamide: This compound shares structural similarities with 6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide and exhibits similar biological activities.

    2-bromo-6-methylpyridine: Another pyridine derivative with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-5-methyl-N-(2-pyridin-2-ylethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-10-8-12(9-16-13(10)14)20(18,19)17-7-5-11-4-2-3-6-15-11/h2-4,6,8-9,17H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANZLCCPNWALMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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